molecular formula C27H42N10O9S B14255116 L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine CAS No. 405140-76-3

L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine

Cat. No.: B14255116
CAS No.: 405140-76-3
M. Wt: 682.8 g/mol
InChI Key: HLNRBJVTGPWDHF-VMXHOPILSA-N
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Description

L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine is a complex peptide compound composed of six amino acids: proline, histidine, glycine, glutamine, asparagine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities. The peptide is then extracted and purified from the host cells.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its role in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Prolyl-L-histidylglycyl-L-glutaminyl-L-asparaginyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate signaling pathways, leading to various biological effects. For example, it could inhibit pro-inflammatory cytokines or enhance antioxidant defenses by activating specific transcription factors.

Comparison with Similar Compounds

Properties

CAS No.

405140-76-3

Molecular Formula

C27H42N10O9S

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C27H42N10O9S/c1-47-8-6-17(27(45)46)35-26(44)19(10-21(29)39)37-25(43)16(4-5-20(28)38)34-22(40)12-32-23(41)18(9-14-11-30-13-33-14)36-24(42)15-3-2-7-31-15/h11,13,15-19,31H,2-10,12H2,1H3,(H2,28,38)(H2,29,39)(H,30,33)(H,32,41)(H,34,40)(H,35,44)(H,36,42)(H,37,43)(H,45,46)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

HLNRBJVTGPWDHF-VMXHOPILSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2

Origin of Product

United States

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